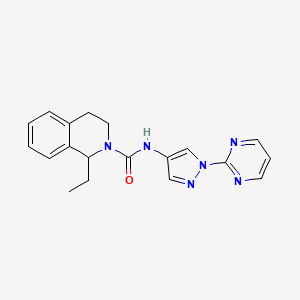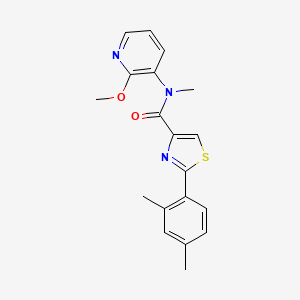![molecular formula C17H12ClFN4 B7663460 3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is also known by its chemical name, GNF-2, and is a selective inhibitor of TRPC6 channels.
Mécanisme D'action
GNF-2 acts as a selective inhibitor of TRPC6 channels by binding to a specific site on the channel protein. This binding inhibits the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. The inhibition of TRPC6 channels by GNF-2 has been shown to have a variety of physiological effects such as reducing cell migration and proliferation, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GNF-2 have been extensively studied in vitro and in vivo. In vitro studies have shown that GNF-2 inhibits the proliferation and migration of cancer cells, reduces inflammation, and induces apoptosis. In vivo studies have shown that GNF-2 has therapeutic potential in a number of diseases such as cancer, cardiovascular diseases, and renal diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using GNF-2 in lab experiments include its high potency and selectivity for TRPC6 channels, which allows for the specific inhibition of these channels without affecting other channels or proteins. The limitations of using GNF-2 in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Orientations Futures
There are a number of future directions for research on GNF-2. One potential direction is the development of more efficient and cost-effective synthesis methods for GNF-2. Another direction is the investigation of the potential therapeutic applications of GNF-2 in other diseases such as neurological disorders and autoimmune diseases. Additionally, the development of more selective inhibitors of TRPC6 channels based on the structure of GNF-2 could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of GNF-2 involves a series of chemical reactions that are complex and require expertise in organic chemistry. The starting materials for the synthesis include 2-chloropyrazine, 2-chlorobenzaldehyde, and 4-fluorobenzonitrile. The synthesis involves the use of reagents such as sodium hydride and 1,3-dimethylimidazolium chloride, and the reaction is carried out in a solvent such as dimethylformamide.
Applications De Recherche Scientifique
GNF-2 has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been found to be a potent inhibitor of TRPC6 channels, which are involved in a variety of physiological processes such as cell proliferation, migration, and differentiation. The inhibition of TRPC6 channels by GNF-2 has been shown to have therapeutic potential in a number of diseases such as cancer, cardiovascular diseases, and renal diseases.
Propriétés
IUPAC Name |
3-[[[1-(2-chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4/c18-14-3-1-2-4-16(14)23-8-7-17(22-23)21-11-13-9-12(10-20)5-6-15(13)19/h1-9H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUWVZISVRBLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C(C=CC(=C3)C#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)

![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![4-Fluoro-3-[[[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]amino]methyl]benzonitrile](/img/structure/B7663408.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)



![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline](/img/structure/B7663490.png)
